4-Dodecylbenzenediazonium chloride
CAS No.: 68239-64-5
Cat. No.: VC18444570
Molecular Formula: C18H29ClN2
Molecular Weight: 308.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68239-64-5 |
|---|---|
| Molecular Formula | C18H29ClN2 |
| Molecular Weight | 308.9 g/mol |
| IUPAC Name | 4-dodecylbenzenediazonium;chloride |
| Standard InChI | InChI=1S/C18H29N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(20-19)16-14-17;/h13-16H,2-12H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | GOELRBDNVKNLNY-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)[N+]#N.[Cl-] |
Introduction
Structural and Molecular Characteristics
4-Dodecylbenzenediazonium chloride (C₁₈H₂₉ClN₂) consists of a benzene ring substituted with a dodecyl (-C₁₂H₂₅) chain at the para position and a diazonium (-N₂⁺) group at the adjacent position, stabilized by a chloride counterion. The dodecyl chain confers significant hydrophobicity, influencing its solubility and interfacial behavior, while the diazonium group enables diverse electrophilic coupling reactions. Key molecular identifiers include a molecular weight of 308.9 g/mol, the IUPAC name 4-dodecylbenzenediazonium chloride, and the canonical SMILES string CCCCCCCCCCCCC1=CC=C(C=C1)[N+]#N.[Cl-].
Table 1: Fundamental Chemical Properties of 4-Dodecylbenzenediazonium Chloride
| Property | Value |
|---|---|
| CAS Number | 68239-64-5 |
| Molecular Formula | C₁₈H₂₉ClN₂ |
| Molecular Weight | 308.9 g/mol |
| IUPAC Name | 4-dodecylbenzenediazonium chloride |
| Physical Appearance | White to pale yellow solid |
Synthesis and Manufacturing Protocols
The synthesis of 4-dodecylbenzenediazonium chloride follows classical diazotization methodology, wherein 4-dodecylaniline is treated with nitrous acid (HNO₂) under acidic, low-temperature conditions (0–5°C). The reaction proceeds via the intermediacy of the nitrosonium ion (NO⁺), which reacts with the aromatic amine to form the diazonium salt. A critical challenge lies in maintaining the stability of the diazonium group, which is thermally labile and prone to decomposition at elevated temperatures.
The procedural steps involve:
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Dissolving 4-dodecylaniline in hydrochloric acid (HCl) to form the corresponding anilinium ion.
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Gradual addition of sodium nitrite (NaNO₂) at 0–5°C to generate the diazonium chloride in situ.
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Isolation via filtration or precipitation, often requiring cold solvents to prevent side reactions.
The long alkyl chain of the dodecyl substituent necessitates polar aprotic solvents (e.g., dimethylformamide) to enhance solubility during synthesis. Yields are optimized by严格控制 reaction time and temperature, as prolonged exposure to acidic conditions accelerates hydrolysis of the diazonium group into phenolic byproducts3.
Reactivity and Chemical Behavior
The reactivity of 4-dodecylbenzenediazonium chloride is governed by the electron-deficient diazonium group, which acts as a potent electrophile. Key reaction pathways include:
Azo Coupling Reactions
In the presence of electron-rich aromatics (e.g., phenols, anilines), the diazonium group undergoes electrophilic substitution to form azo compounds. For example, coupling with phenol yields 4-dodecyl-4'-hydroxyazobenzene, a chromophore with potential dye applications3. The dodecyl chain enhances the solubility of such derivatives in nonpolar media, broadening their utility in hydrophobic matrices.
Decomposition Pathways
Thermal or photolytic decomposition releases nitrogen gas (N₂) and generates aryl radicals, which participate in chain reactions. This property is exploited in surface grafting, where radicals covalently bind to substrates like gold or carbon, forming self-assembled monolayers (SAMs). The dodecyl chain facilitates orderly packing on surfaces, creating hydrophobic coatings with applications in corrosion inhibition and biosensor fabrication.
Table 2: Representative Reactions of 4-Dodecylbenzenediazonium Chloride
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Azo coupling | Phenol, 0–5°C | 4-Dodecyl-4'-hydroxyazobenzene |
| Radical grafting | Gold substrate, UV light | Dodecyl-functionalized SAM |
| Hydrolysis | H₂O, 25°C | 4-Dodecylphenol |
Applications in Material Science and Industrial Chemistry
Surface Functionalization
The compound’s ability to form SAMs on conductive surfaces has been leveraged to develop electrochemical sensors. For instance, gold electrodes modified with 4-dodecylbenzenediazonium chloride exhibit enhanced selectivity for hydrophobic analytes, such as environmental pollutants. The dodecyl layer acts as a molecular sieve, excluding hydrophilic interferents.
Radical Initiators in Polymerization
Aryl radicals generated from the thermal decomposition of this diazonium salt initiate polymerization of vinyl monomers (e.g., styrene, methyl methacrylate). The resulting polymers incorporate dodecylbenzene segments, imparting flexibility and hydrophobicity to the material.
Intermediate in Organic Synthesis
The diazonium group serves as a versatile precursor for introducing functional groups. For example, treatment with potassium iodide (KI) affords 4-dodecyliodobenzene via a Sandmeyer-type reaction, a valuable intermediate in cross-coupling reactions3.
Future Research Directions
Current investigations focus on optimizing its use in:
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Nanotechnology: Integration into quantum dot coatings for solar cells.
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Drug Delivery: Functionalization of nanoparticles for targeted hydrophobic drug carriage.
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Advanced Catalysis: Immobilization of catalytic sites on SAM-modified electrodes.
Preliminary studies suggest that the dodecyl chain’s length can be tuned to modulate monolayer density and surface wettability, offering a versatile platform for bespoke material design.
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